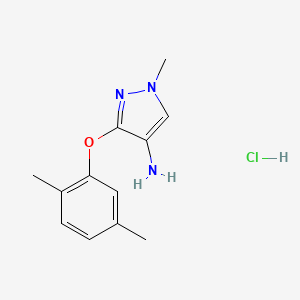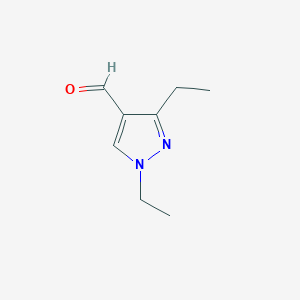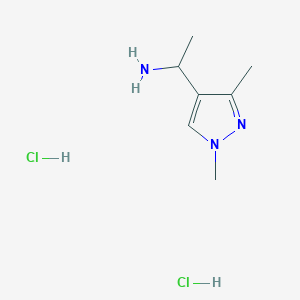
N-(2-Methoxybenzyl)-1-propyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxybenzyl)-1-propyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of substituted pyrazoles. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the pyrazole ring, along with a propyl group at the 1-position of the pyrazole. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzyl)-1-propyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the pyrazole ring using a suitable propyl halide in the presence of a base such as potassium carbonate.
Attachment of the Methoxybenzyl Group: The final step involves the N-alkylation of the pyrazole ring with 2-methoxybenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxybenzyl)-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N-(2-Methoxybenzyl)-1-propyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its interaction with various biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-Methoxybenzyl)-1-propyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
N-(2-Methoxybenzyl)-1-ethyl-1H-pyrazol-3-amine: Similar structure but with an ethyl group instead of a propyl group.
N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of a propyl group.
N-(2-Methoxybenzyl)-1-phenyl-1H-pyrazol-3-amine: Similar structure but with a phenyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-propylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-9-17-10-8-14(16-17)15-11-12-6-4-5-7-13(12)18-2;/h4-8,10H,3,9,11H2,1-2H3,(H,15,16);1H |
InChI Key |
KRDPMBHDBJXMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12222364.png)

![2',3',4',9'-Tetrahydrospiro[cyclohexane-1,1'-pyrido[3,4-b]indole] hydrochloride](/img/structure/B12222384.png)


![3-(4-methylbenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12222391.png)

![2-(Piperidine-1-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B12222400.png)

![2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B12222410.png)
![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B12222419.png)
![4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12222423.png)
![5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine](/img/structure/B12222432.png)
![1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B12222447.png)
